molecular formula C15H17N3O3 B2529398 (E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile CAS No. 315697-61-1

(E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile

Cat. No.: B2529398
CAS No.: 315697-61-1
M. Wt: 287.319
InChI Key: MNLYDAYKUHZEQC-VAWYXSNFSA-N
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Description

(E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxyaniline and morpholine-4-carboxylic acid.

    Formation of Intermediate: The 3-methoxyaniline is reacted with an appropriate acylating agent to form an intermediate amide.

    Coupling Reaction: The intermediate amide is then coupled with an acrylonitrile derivative under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-((3-methoxyphenyl)amino)-2-(piperidine-4-carbonyl)acrylonitrile: Similar structure but with a piperidine ring instead of a morpholine ring.

    (E)-3-((3-methoxyphenyl)amino)-2-(pyrrolidine-4-carbonyl)acrylonitrile: Similar structure but with a pyrrolidine ring.

Uniqueness

(E)-3-((3-methoxyphenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to its analogs. The morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

(E)-3-(3-methoxyanilino)-2-(morpholine-4-carbonyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-14-4-2-3-13(9-14)17-11-12(10-16)15(19)18-5-7-21-8-6-18/h2-4,9,11,17H,5-8H2,1H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLYDAYKUHZEQC-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=C(C#N)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N/C=C(\C#N)/C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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